(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-4(2-7)8-6-5-3/h7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLRVKHKJCRSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593514 | |
| Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163008-86-4 | |
| Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163008-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Methyl 1,2,3 Thiadiazol 5 Yl Methanol and Analogues
Strategic Approaches for 1,2,3-Thiadiazole (B1210528) Ring Construction
The formation of the 1,2,3-thiadiazole ring is the foundational step in synthesizing the target molecule and its analogues. Methodologies range from well-established cyclization reactions to modern, highly efficient protocols.
The Hurd-Mori synthesis is a cornerstone in the chemistry of 1,2,3-thiadiazoles, providing a reliable route to the heterocyclic core. wikipedia.orge-bookshelf.de This reaction involves the cyclization of hydrazone derivatives that possess an adjacent methylene group and are substituted at the N2 position with an electron-withdrawing group (such as -CONH₂, -COOR, or -SO₂R). e-bookshelf.de The key reagent for effecting this transformation is thionyl chloride (SOCl₂). wikipedia.orge-bookshelf.de
The general mechanism proceeds through the reaction of an active methylene ketone's hydrazone with thionyl chloride. This method has been extensively used to prepare 1,2,3-thiadiazole-4-carboxylic acids and their corresponding esters, which are direct precursors for the synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol. e-bookshelf.demdpi.com For instance, the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester, a direct precursor to the target alcohol, is commonly achieved via this protocol. acs.org The reaction sequence often starts with the condensation of a ketone with a hydrazide to form a Schiff base derivative, which is then cyclized using thionyl chloride. mdpi.com The robustness of the Hurd-Mori reaction has also been demonstrated in the synthesis of more complex structures, such as pyrrolo[2,3-d] mdpi.comorganic-chemistry.orgresearchgate.netthiadiazole-6-carboxylates, where the success of the ring closure was found to be highly dependent on the nature of the N-protecting group on the precursor. nih.gov
While the Hurd-Mori synthesis is effective, modern organic chemistry has driven the development of more efficient, milder, and versatile methods for constructing the 1,2,3-thiadiazole ring. These techniques often offer improved yields, broader functional group tolerance, and more environmentally friendly conditions. mdpi.comorganic-chemistry.org
One significant advancement is the development of metal-free catalytic systems that serve as an improvement on the Hurd-Mori reaction. A notable example involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI), which proceeds under metal-free conditions to afford 1,2,3-thiadiazoles in good yields. mdpi.comorganic-chemistry.org Another approach utilizes the reaction of tosylhydrazones with ammonium thiocyanate in ethanol at room temperature, providing a highly efficient route to the desired heterocycles. organic-chemistry.org
Multi-component reactions (MCRs) have also emerged as a powerful tool. The Ugi four-component reaction, for example, allows for the one-step synthesis of substituted 1,2,3-thiadiazole derivatives from an amine, an aldehyde, a thiadiazole component, and an isocyanide. mdpi.com Additionally, iodine/DMSO-mediated cross-coupling reactions of three components—enaminones, elemental sulfur, and tosylhydrazine—provide 5-acyl-1,2,3-thiadiazoles under transition-metal-free conditions. mdpi.comorganic-chemistry.org
The application of enabling technologies such as microwave and ultrasound irradiation has further modernized this field. Microwave-assisted synthesis, for instance, can significantly accelerate the cyclization step, leading to the formation of 1,2,3-thiadiazole-5-carboxylate scaffolds in reduced reaction times. mdpi.com
| Method | Key Reagents/Catalysts | Advantages | Reference |
| Improved Hurd-Mori | N-Tosylhydrazones, Sulfur, TBAI | Metal-free, practical | mdpi.comorganic-chemistry.org |
| Tosylhydrazone Cyclization | Tosylhydrazones, KSCN, I₂/CuCl₂ | One-pot, good yields for aryl/alkyl substitution | mdpi.comisres.org |
| Multi-Component Reaction (Ugi) | Amine, Aldehyde, Isocyanide, Thiadiazole | One-step, convenient | mdpi.com |
| I₂/DMSO Mediated Coupling | Enaminones, Sulfur, Tosylhydrazine | Transition-metal-free, broad functional group tolerance | mdpi.comorganic-chemistry.org |
| Photocatalysis | Azoalkenes, KSCN, Cercosporin | Sustainable, regioselective, environmentally friendly | mdpi.comorganic-chemistry.org |
| Microwave-Assisted Synthesis | Schiff base, SOCl₂ | Reduced reaction times | mdpi.com |
Directed Synthesis of this compound
The synthesis of the target compound, this compound, is typically achieved through the functional group transformation of a readily accessible precursor, namely the corresponding carboxylic acid or its ester derivative.
The conversion of a carboxylic acid or ester at the C5 position of the 4-methyl-1,2,3-thiadiazole (B96444) ring to a primary alcohol requires a chemo-selective reduction. This transformation must selectively reduce the carboxyl group without affecting the heterocyclic ring. Standard hydride reducing agents are commonly employed for this purpose.
Research has shown the successful reduction of a 1,2,3-thiadiazole-5-carboxylate to the corresponding alcohol using sodium borohydride (NaBH₄). mdpi.com This reagent is known for its mild nature and good selectivity for carbonyl groups. For more robust esters, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used. For example, the analogous reduction of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate to (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol was effectively carried out using LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0 °C. chemicalbook.com This demonstrates the utility of strong hydrides for this key transformation on similar heterocyclic systems. The choice of reducing agent depends on the reactivity of the specific ester or acid precursor and the desire to avoid potential side reactions.
| Reducing Agent | Substrate | Solvent | Key Features | Reference |
| Sodium Borohydride (NaBH₄) | 1,2,3-Thiadiazole-5-carboxylate | Methanol (B129727) (typically) | Mild, selective for carbonyls | mdpi.com |
| Lithium Aluminum Hydride (LiAlH₄) | Ethyl 4-methyl-1,3-thiazole-5-carboxylate | Tetrahydrofuran (THF) | Powerful, reduces esters and acids effectively | chemicalbook.com |
Stage 2: Reduction. For the final reduction step, optimization involves selecting the appropriate reducing agent and conditions to ensure a high-yield conversion to this compound. While LiAlH₄ is highly effective, its reactivity requires stringent anhydrous conditions and careful quenching procedures. chemicalbook.com NaBH₄ offers a milder alternative, which may be preferable depending on the presence of other sensitive functional groups in more complex analogues. mdpi.com Optimization would involve a comparative study of different reducing agents, solvents (e.g., THF, methanol, ethanol), and temperatures to identify the conditions that provide the cleanest conversion and highest isolated yield of the target alcohol.
Sustainable and Efficient Synthetic Protocols for Thiadiazole Systems
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient protocols for the synthesis of thiadiazole systems. rsc.org These methods aim to reduce energy consumption, minimize waste, and utilize less hazardous materials compared to traditional approaches. rsc.orgbenthamdirect.com
Enabling technologies play a significant role in this endeavor. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for the synthesis of thiadiazoles, leading to higher energy efficiency and often improved yields with fewer side products. mdpi.combenthamdirect.com Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields by providing efficient mixing and energy transfer through acoustic cavitation. mdpi.com
The development of one-pot, multi-component reactions represents a significant step towards sustainability. By combining several synthetic steps into a single operation, these methods improve atom economy, reduce solvent usage, and eliminate the need for isolating and purifying intermediates. mdpi.com The use of visible light photocatalysis is another promising green approach, harnessing a renewable energy source to drive chemical reactions under mild conditions. organic-chemistry.org Furthermore, the shift towards metal-free catalytic systems avoids the use of potentially toxic and expensive transition metals, simplifying product purification and reducing environmental impact. mdpi.comorganic-chemistry.org
| Principle | Conventional Method | Sustainable/Efficient Alternative | Benefit | Reference |
| Energy Efficiency | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Reduced reaction times, lower energy consumption | mdpi.combenthamdirect.com |
| Atom Economy | Multi-step synthesis with isolation | One-pot, multi-component reactions | Fewer steps, less waste, higher overall yield | mdpi.com |
| Catalysis | Stoichiometric reagents, metal catalysts | Metal-free catalysis (e.g., TBAI), Photocatalysis | Avoids toxic metals, uses renewable energy | mdpi.comorganic-chemistry.org |
| Solvent Use | Volatile organic solvents | Ionic liquids, solvent-free reactions | Reduced environmental impact, potential for recycling | mdpi.com |
Pharmacological and Agrochemical Investigations of 4 Methyl 1,2,3 Thiadiazol 5 Yl Methanol and Its Analogues
Antimicrobial Spectrum Analysis
Derivatives of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol have been the subject of extensive antimicrobial investigations, revealing a broad spectrum of activity against various pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Efficacy Studies
The antibacterial potential of 1,2,3-thiadiazole (B1210528) derivatives has been well-documented, with studies highlighting their efficacy against both Gram-positive and Gram-negative bacteria. A series of novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide demonstrated notable antibacterial effects, primarily against Gram-positive bacteria. mdpi.com One particularly potent compound, a hydrazide-hydrazone with a 5-nitro-2-furyl moiety, exhibited strong activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL against certain Staphylococcus species. mdpi.com In another study, 1,2,3-thiadiazole derivatives were shown to be active against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 0.625 to 6.25 µg/mL. nih.gov The introduction of a beta-lactam moiety to a 1,2,3-thiadiazole-5-mercapto group has also been found to confer activity against Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov
Table 1: Antibacterial Activity of Selected 4-Methyl-1,2,3-thiadiazole (B96444) Analogues
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazone (with 5-nitro-2-furyl moiety) | Staphylococcus aureus ATCC 25923 | 1.95 | mdpi.com |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazone (with 5-nitro-2-furyl moiety) | Staphylococcus aureus ATCC 43300 (MRSA) | 1.95 | mdpi.com |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazone (with 5-nitro-2-furyl moiety) | Enterococcus faecalis ATCC 29212 | 15.62 | mdpi.com |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazone (with 5-nitro-2-furyl moiety) | Escherichia coli ATCC 25922 | 125 | mdpi.com |
| Propenoxide derivative of 1,2,3-thiadiazole | Escherichia coli | 0.625 - 6.25 | nih.gov |
| Benzene (B151609) derivative of 1,2,3-thiadiazole | Staphylococcus aureus | 0.625 - 6.25 | nih.gov |
Antifungal Potency Assessments
The antifungal properties of thiadiazole derivatives have also been a significant area of research. Studies on 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives showed a moderate antifungal effect against Candida species, with Candida parapsilosis being the most sensitive. mdpi.com Other research has demonstrated the activity of 1,2,3-thiadiazole derivatives against the yeast-like fungus Candida albicans. nih.gov Furthermore, certain 1,2,4-triazole (B32235) derivatives incorporating a 1,2,3-thiadiazole moiety have exhibited good antifungal activity against various plant pathogenic fungi. researchgate.netmdpi.com For instance, some of these compounds showed promising activity against Pseudoperonospora cubensis, Fusarium oxysporum, and Cercospora arachidicola. researchgate.net
Table 2: Antifungal Activity of Selected 4-Methyl-1,2,3-thiadiazole Analogues
| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Candida parapsilosis ATCC 22019 | Moderate activity | mdpi.com |
| Propenoxide derivative of 1,2,3-thiadiazole | Candida albicans | 0.625 - 6.25 | nih.gov |
| 4-Methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide | Cercospora arachidicola | Good activity | researchgate.net |
Evaluation Against Mycobacterial Strains
The emergence of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents. Derivatives of 4-methyl-1,2,3-thiadiazole have shown significant promise in this area. A study focusing on 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives revealed potent activity against Mycobacterium tuberculosis strain H37Rv. mdpi.comnih.gov Several of the synthesized compounds exhibited significant minimum inhibitory concentrations (MICs) ranging from 0.07 to 0.32 µM, which are comparable to the first-line anti-tuberculosis drug, isoniazid. mdpi.comnih.gov Notably, a 4-hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone derivative demonstrated the highest antimycobacterial activity with a MIC of 0.0730 µM. mdpi.com
Table 3: Antimycobacterial Activity of 4-Methyl-1,2,3-thiadiazole-based Hydrazone Derivatives against M. tuberculosis H37Rv
| Compound/Analogue | MIC (µM) | Reference |
|---|---|---|
| 4-Hydroxy-3-methoxyphenyl substituted hydrazone derivative | 0.0730 | mdpi.com |
| General range for synthesized hydrazone derivatives | 0.07 - 0.32 | mdpi.comnih.gov |
Antiviral Efficacy Research
The antiviral properties of thiadiazole derivatives have been explored, particularly in the context of plant pathology.
Therapeutic and Protective Effects Against Plant Viruses (e.g., TMV)
Research has demonstrated the potential of thiadiazole analogues in combating plant viruses like the Tobacco Mosaic Virus (TMV). A series of 2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazole derivatives were synthesized and tested for their antiviral activity, with one compound showing a 55% inhibition rate against TMV. arkat-usa.org In another study, 1,2,3-thiadiazoles attached to a tetrazole moiety exhibited better anti-TMV effects than the commercial agent ribavirin (B1680618) at a concentration of 100 µg/mL. arkat-usa.org Furthermore, novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives displayed excellent protective activity against TMV, with one compound having an EC50 value of 203.5 µg/mL, superior to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 µg/mL). mdpi.comnih.gov
Table 4: Protective Activity of Thiadiazole Analogues Against Tobacco Mosaic Virus (TMV)
| Compound/Analogue | EC50 (µg/mL) | Reference |
|---|---|---|
| 1-Phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative (E2) | 203.5 | mdpi.comnih.gov |
| Ningnanmycin (Commercial Agent) | 261.4 | mdpi.com |
Anticancer and Antitumor Activity Profiling
The investigation of thiadiazole derivatives as potential anticancer agents has yielded promising results against various human tumor cell lines. Substituted 1,2,3-thiadiazole derivatives have been evaluated for their in vitro antitumor activities against cell lines such as SW480 (colon), HCT116 (colon), C32 (melanoma), MV3 (melanoma), HMT3522 (breast), and MCF-7 (breast). nih.gov Certain derivatives showed greater activity than the reference drug 5-fluorouracil (B62378) against SW480, HCT116, and MCF-7 cell lines. nih.gov Additionally, a review of 1,3,4-thiadiazole (B1197879) derivatives highlighted their cytotoxic properties against a range of cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV-3) cancers, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com For instance, 4-chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide showed significant inhibition against breast and lung cancer with IC50 values of 1.78 µM and 4.04 µM, respectively. nih.gov
Table 5: Anticancer Activity of Selected Thiadiazole Analogues
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Carbaldehyde derivative of 1,2,3-thiadiazole | SW480 (Colon) | 52.17 - 114.79 µg/mL | nih.gov |
| Benzene derivative of 1,2,3-thiadiazole | MCF-7 (Breast) | > 5-fluorouracil | nih.gov |
| Ciprofloxacin-based 1,3,4-thiadiazole derivative (1e) | MCF-7 (Breast) | 3.26 | mdpi.com |
| 4-Fluorobenzyl derivative of 1,3,4-thiadiazole (1l) | A549 (Lung) | 2.79 | mdpi.com |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | nih.gov |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | nih.gov |
Neuropharmacological Investigations
Derivatives of the 1,3,4-thiadiazole scaffold have been extensively investigated for their potential as anticonvulsant agents, with research indicating that the presence of the =N-C-S- moiety and the ring's aromaticity are crucial for this activity. frontiersin.org Structure-activity relationship (SAR) studies have revealed that substitutions on the thiadiazole ring, particularly with lipophilic and electron-withdrawing groups, can significantly influence anticonvulsant potency. frontiersin.orgnih.gov
Research into novel 1,3,4-thiadiazole derivatives has identified several promising compounds. For instance, a series of 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide (B32628) derivatives showed significant anticonvulsant activity in mouse models, with one compound exhibiting prominent activity at a low dose of 30 mg/kg. nih.gov This activity is attributed to the lipophilic nature of the ring. nih.gov In another study, compounds synthesized from substituted phenyl hydrazides demonstrated potent activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models, with 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol showing up to 83% inhibition at a 20 mg/kg dose. frontiersin.orgnih.gov The presence of electron-withdrawing groups like nitro and chloro has also been correlated with enhanced anticonvulsant effects. nih.gov
Furthermore, some 1,3,4-thiadiazole derivatives have been found to be more effective than existing drugs. An analog of valproic acid, [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane (B18724) amide], was found to be 1.8 times more effective than valproic acid against isoniazid-induced seizures. frontiersin.org The mechanism of action for some of these compounds is believed to involve the inhibition of human carbonic anhydrase (CA) isoforms II and IX. nih.gov Two compounds, a 4-methoxy-3-(2-(diethylamino)ethoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide (7d) and a related derivative (6d), showed high CA inhibition and anticonvulsant activity without signs of neurotoxicity. nih.gov
Table 1: Anticonvulsant Activity of Selected Thiadiazole Analogues
| Compound Name/Class | Model | Activity/Potency | Reference |
| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide | Induced Convulsion (Mice) | 50% or more prominent activity at 30 mg/kg | nih.gov |
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ and MES tests | 83% and 75% inhibition at 20 mg/kg | frontiersin.orgnih.gov |
| (E)-3-(5-{[(4-chlorophenyl)amino]methyl}-1,3,4-thiadiazol-2-yl)-2-styryl quinazoline-4(3H)-one | scPTZ and MES models | Highest potency at 30 mg/kg within 30 min | nih.gov |
| 4-Methoxy-3-(2-(diethylamino)ethoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide (7d) | MES and sc-PTZ methods | High anticonvulsant activity, no neurotoxicity | nih.gov |
| [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide] | Isoniazid-induced seizures | 1.8 times more effective than valproic acid | frontiersin.org |
Anti-inflammatory and Analgesic Research
The thiadiazole nucleus is a key feature in a variety of compounds exhibiting anti-inflammatory and analgesic properties. nih.govwisdomlib.org A series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed and evaluated for these effects. nih.gov Among them, compound-5, 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide, demonstrated significant in vitro anti-inflammatory activity (72.5%), which was greater than that of ibuprofen (B1674241) (47.7%). nih.gov Another compound, 2-(N-cyclohexyl-N-methylamino)-N-(5-(1-(4-isobutylphenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide, also showed considerable activity at 64.1%. nih.gov In terms of analgesic effects, N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide displayed the highest activity at 69.8%. nih.gov
Further research into imidazo[2,1-b] ingentaconnect.comnih.govuran.uathiadiazole derivatives identified compounds with potent anti-inflammatory and antinociceptive activities. nih.gov One derivative, compound 5c, showed better anti-inflammatory activity than the standard drug diclofenac (B195802) in a carrageenan-induced rat paw edema model. nih.gov Molecular docking studies suggested that this compound exhibited a higher inhibition of COX-2 compared to diclofenac. nih.gov Importantly, none of the tested compounds in this series showed any ulcerogenic activity, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Another study synthesized a series of novel 1,3,4-thiadiazoles and evaluated their in vivo analgesic and anti-inflammatory activities using the tail-flick method and carrageenan-induced rat paw edema test, respectively. ijpsdronline.com Compounds 3d and 3e from this series exhibited the most prominent and consistent anti-inflammatory activity and were also found to be free of gastrointestinal toxicities in acute ulcerogenicity studies. ijpsdronline.com
Table 2: Anti-inflammatory and Analgesic Activity of Selected Thiadiazole Analogues
| Compound/Derivative | Activity Type | Key Finding | Reference |
| 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide | Anti-inflammatory | 72.5% in vitro inhibition (vs. 47.7% for ibuprofen) | nih.gov |
| N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide | Analgesic | 69.8% activity | nih.gov |
| Imidazo[2,1-b] ingentaconnect.comnih.govuran.uathiadiazole derivative (5c) | Anti-inflammatory | Better activity than diclofenac; higher COX-2 inhibition | nih.gov |
| Novel 1,3,4-thiadiazole derivatives (3d and 3e) | Anti-inflammatory | Most prominent and consistent activity in series | ijpsdronline.com |
Diverse Biological Activities (e.g., Carbonic Anhydrase Inhibition, Antihypertensive Potential)
Thiadiazole derivatives have demonstrated a broad spectrum of other biological activities, including the inhibition of carbonic anhydrase and potential as antihypertensive agents. mdpi.comencyclopedia.pub
Heterocyclic mercaptans incorporating 1,3,4-thiadiazole rings have been evaluated for their inhibitory effects on three human carbonic anhydrase (CA) isozymes: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX. nih.govresearchgate.net The thiadiazole derivatives were generally more active than their triazole counterparts against all three isozymes. nih.govresearchgate.net Inhibition constants for these compounds were in the range of 97 nM to 548 μM against hCA I, 7.9 to 618 μM against hCA II, and 9.3 to 772 μM against hCA IX. nih.govresearchgate.net Notably, 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol was identified as the first-ever selective inhibitor of hCA I, with an inhibition constant of 97 nM. nih.govresearchgate.net Sulfonamide-based thiadiazole derivatives have also been synthesized and shown to have strong binding to the active sites of carbonic anhydrase, suggesting their anticancer activity operates through CA inhibition. nih.gov
In the realm of cardiovascular research, certain 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been synthesized and screened for antihypertensive activity. nih.gov Compounds with a 2-substituted phenyl ring, such as the 2-methylphenyl and 2-ethylphenyl derivatives, were found to be the most potent. nih.gov Preliminary studies indicated that their hypotensive action is due to a direct relaxant effect on vascular smooth muscle. nih.gov Other research has also explored thiazole-thiadiazole derivatives for their antihypertensive properties. hindex.orgresearchgate.net
Table 3: Carbonic Anhydrase Inhibition by Thiadiazole Analogues
| Compound/Class | Target Isozyme(s) | Inhibition Constant (Ki) / Potency | Reference |
| 1,3,4-Thiadiazole-thiols | hCA I | 97 nM - 548 μM | nih.govresearchgate.net |
| 1,3,4-Thiadiazole-thiols | hCA II | 7.9 μM - 618 μM | nih.govresearchgate.net |
| 1,3,4-Thiadiazole-thiols | hCA IX | 9.3 μM - 772 μM | nih.govresearchgate.net |
| 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | hCA I | 97 nM (Selective Inhibitor) | nih.govresearchgate.net |
| Sulfonamide-based thiadiazoles | Carbonic Anhydrase | Strong binding to active sites | nih.gov |
Agrochemical Applications
Thiadiazole derivatives have been investigated for their potential use as herbicides. rsc.org One such compound, 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, demonstrated strong herbicidal activity. researchgate.net This compound also showed selectivity between barley (tolerant) and wheat (susceptible). researchgate.net The mechanism of action for these types of thiadiazole derivatives is believed to involve the inhibition of photosynthesis, prevention of starch accumulation, and disruption of chloroplast ultrastructure. researchgate.net
Research has also explored other 1,3,4-thiadiazole derivatives for selective herbicidal activity. researchgate.net Bioassays of certain synthesized compounds indicated moderate to good selective herbicidal effects against Brassica campestris L. at a concentration of 100 mg/L, although they showed no inhibitory activity against Echinochloa crus-galli at the tested concentrations. researchgate.net
The 1,2,3-thiadiazole scaffold is present in molecules with noted insecticidal activity. mdpi.comresearchgate.net A series of novel 1,3,4-thiadiazole 5-fluorouracil acetamide derivatives were synthesized and tested against pests like Tetranychus cinnabarinus and Aphis craccivora. nih.gov The results showed that most of these compounds possessed a combination of stomach and contact toxicity. nih.gov One compound, in particular, demonstrated better insecticidal activity against Aphis craccivora than the commercial insecticide thiacloprid (B134840) and was comparable to imidacloprid. nih.gov Structure-activity relationship studies indicated that the introduction of fluorine atoms at the meta and para positions of the benzene ring was crucial for high bioactivity. nih.gov
Other studies have focused on developing novel insecticidal agents based on the 1,3,4-thiadiazole scaffold with the aim of low toxicity and minimal environmental impact. ekb.eg When tested against the 4th instar larvae of Spodoptera littoralis, most of the synthesized compounds showed good to excellent insecticidal activity, suggesting their potential application in pest control formulations. ekb.eg
Table 4: Agrochemical Activity of Selected Thiadiazole Analogues
| Compound/Derivative | Application | Target Pest/Weed | Key Finding | Reference |
| 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | Herbicide | Broadleaf and grass weeds | Strong herbicidal activity; selective between barley and wheat | researchgate.net |
| 1,3,4-Thiadiazole thioether derivatives | Herbicide | Brassica campestris L. | Moderate to good selective activity at 100 mg/L | researchgate.net |
| 1,3,4-Thiadiazole 5-fluorouracil acetamide (IVe) | Insecticide | Aphis craccivora | Better activity than commercial thiacloprid | nih.gov |
| 2-amino-5-(substituted)-1,3,4-thiadiazoles | Insecticide | Spodoptera littoralis | Good to excellent insecticidal activity | ekb.eg |
Structure Activity Relationship Sar and Mechanistic Elucidation of 4 Methyl 1,2,3 Thiadiazol 5 Yl Methanol Derivatives
Correlating Structural Modulations with Biological Outcomes
Impact of Substituent Electronic and Steric Properties on Bioactivity
The biological activity of thiadiazole derivatives is highly sensitive to the nature and position of substituents on their core structure and associated phenyl rings. Both electronic and steric factors play a pivotal role in determining the potency and efficacy of these compounds.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can dramatically alter a compound's interaction with its biological target.
Electron-Withdrawing Groups (EWGs): In studies on 1,3,4-thiadiazole (B1197879) sulfonamides as inhibitors of the enzyme FabX from Helicobacter pylori, the addition of EWGs such as halogens (Cl, Br, I), trifluoromethyl (CF₃), and trifluoromethoxy (OCF₃) to a phenyl ring moiety generally resulted in comparable or increased inhibitory activity compared to the unsubstituted parent compound. acs.org Within halogen substituents, a clear trend was observed where inhibitory activity increased with the atomic radius (I > Br > Cl). acs.org Similarly, for antiviral piperidine-based 1,2,3-thiadiazole (B1210528) derivatives, compounds substituted with a chlorine atom demonstrated good antiviral activity. mdpi.com Another study showed that a 2,4-dibromo substitution on a phenyl ring significantly enhanced anti-HIV-1 potential. mdpi.com
Electron-Donating Groups (EDGs): Conversely, substitution with EDGs like methoxy (B1213986) (OCH₃) or methyl (CH₃) groups often leads to a loss of activity. acs.org For example, an OMe group at the C-4 position of a 5-phenyl ring on a 1,2,3-thiadiazole was crucial for high antitumor activity, whereas replacing a hydrogen at C-3 with a nitro group (an EWG) diminished the activity. mdpi.com
Steric Effects: The size and spatial arrangement of substituents also significantly influence bioactivity, primarily by affecting how the molecule fits into the binding site of a target protein.
Positional Isomerism: The position of substituents is critical. For antiviral 1,2,3-thiadiazole derivatives, it was observed that compounds with para-substituents on a phenyl ring exhibited greater cytotoxic potency than ortho-substituted derivatives. mdpi.com In the case of FabX inhibitors, meta- and para-substitutions were found to be superior to ortho-substitution, likely due to steric clashes between the ortho-substituent and key amino acid residues like Leu101. acs.org
Bulky Groups: The introduction of bulky groups can either enhance or diminish activity. For necroptosis inhibitors based on a mdpi.comnih.govnih.govthiadiazole scaffold, small cyclic alkyl groups like cyclopropyl (B3062369) at the 4-position increased activity, while a larger t-butyl or phenyl group at the same position resulted in decreased activity. nih.gov In pyrazole (B372694) oxime derivatives of 1,2,3-thiadiazole, a methyl substituent at position 4 of the thiadiazole ring was a feature of the most potent compounds against several cancer cell lines. nih.gov
| Target/Activity | Favorable Substituents/Properties | Unfavorable Substituents/Properties | Source(s) |
| FabX Inhibition | EWGs (I, Br, Cl, OCF₃, CF₃) at meta/para positions; Increased lipophilicity (e.g., naphthalen-2-yl group) | EDGs (OCH₃, CH₃); ortho-substituents; Polar/hydrophilic groups (CN, SO₂CH₃) | acs.org |
| Antiviral (HIV-1) | 2,4-Dibromo substitution on phenyl ring | Other phenyl substituents | mdpi.com |
| Antiviral (general) | Chlorine atom substitution; para-substituents on phenyl ring | ortho-substituents on phenyl ring | mdpi.com |
| Necroptosis Inhibition | Small cyclic alkyl groups (cyclopropyl) at C4; 2,6-dihalobenzylamides at C5 | Bulky groups (t-butyl, phenyl) at C4 | nih.gov |
| Antitumor | OMe group at C-4 of 5-phenyl ring | Nitro group at C-3 of 5-phenyl ring | mdpi.com |
Identification of Key Pharmacophoric Elements in the Thiadiazole Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups that enables a molecule to exert a specific biological effect. For the thiadiazole scaffold, several key elements have been identified.
The thiadiazole ring itself is a cornerstone of bioactivity. It is an aromatic, five-membered heterocyclic system that is metabolically stable. rsc.org Its structure, containing sulfur and nitrogen atoms, allows it to act as a bioisostere for other rings like pyrimidine (B1678525) or oxadiazole, enabling it to interfere with biological processes such as DNA replication. nih.gov
Key pharmacophoric features often include:
Hydrogen Bonding Domain: The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, which is a critical interaction for binding to many biological targets. rsc.orgnih.gov The entire moiety is often described as a "hydrogen-binding domain" and a "two-electron donor system." nih.gov
Hydrophobic Regions: Attached aryl rings provide necessary hydrophobic interactions with the target protein. frontiersin.org
Conformational Rigidity: In some derivatives, such as 1,3,4-thiadiazole sulfonamides, the thiadiazole scaffold, in conjunction with an adjacent amide group, restricts the molecule's conformation. This rigidity properly orients other functional groups (like terminal phenyl rings) for optimal interaction with the target's binding site. acs.org
Investigating Molecular Mechanisms of Action
Enzyme Target Identification and Inhibition Kinetics
Derivatives of thiadiazole have been shown to inhibit a wide range of enzymes, playing a key role in their therapeutic effects. The mechanism often involves competitive or mixed-type inhibition.
Heat Shock Protein 90 (Hsp90): Certain 4,5-diaryl-1,2,3-thiadiazoles are inhibitors of the Hsp90 chaperone protein, which is vital for the growth of tumor cells. A notable derivative demonstrated strong binding to both the N-terminal (Hsp90N) and C-terminal (Hsp90F) domains of the protein with dissociation constants (Kd) of 42 nM and 37 nM, respectively. mdpi.com
Cholinesterases: Novel 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases. One highly selective compound inhibited AChE with an IC₅₀ value of 0.053 µM and demonstrated a mixed-type inhibition mechanism. tandfonline.com
Phosphatases and Pyrophosphatases: Fused thiadiazole systems have shown inhibitory activity against various phosphatases, including nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and ectonucleoside triphosphate diphosphohydrolases (NTPDs). d-nb.inforesearchgate.net For example, specific derivatives were found to be potent and selective inhibitors of human NTPD isozymes, with IC₅₀ values as low as 0.21 µM for h-NTPD8. d-nb.info
Other Enzymes: Thiadiazoles have been reported to inhibit numerous other enzymes, including carbonic anhydrase, cyclooxygenase (COX), and various kinases, highlighting the scaffold's versatility. researchgate.netmdpi.com
| Enzyme Target | Derivative Series | Inhibition Data | Type of Inhibition | Source(s) |
| Hsp90 | 4,5-diaryl-1,2,3-thiadiazoles | Kd = 37-42 nM | Not specified | mdpi.com |
| Acetylcholinesterase (AChE) | (1,3,4-thiadiazol-2-yl)benzene-1,3-diols | IC₅₀ = 0.053 µM | Mixed-type | tandfonline.com |
| h-NTPD8 | 7-trifluoromethyl-thiadiazolopyrimidones | IC₅₀ = 0.21 µM | Not specified | d-nb.info |
| Monoamine Oxidase A (MAO-A) | Fused thiadiazoles | IC₅₀ = 0.42 µM | Not specified | d-nb.info |
Receptor Binding Affinity and Ligand-Protein Interactions
Beyond enzyme inhibition, thiadiazole derivatives can act as antagonists for crucial cellular receptors, with their binding affinity dictated by specific molecular interactions within the receptor's binding pocket.
A prime example is the antagonism of the human adenosine (B11128) A₃ receptor. N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide, a potent and selective A₃ antagonist, exhibits a binding affinity (Ki) of 0.79 nM. nih.gov Molecular modeling and docking studies have elucidated the specific interactions responsible for this high affinity:
Hydrogen Bonding: The carbonyl (CO) group of the acetamide (B32628) moiety forms a hydrogen bond with the amino acid residue Q167, an interaction that appears to be unique to the A₃ receptor subtype and is key to its selectivity. Furthermore, a nitrogen atom of the thiadiazole ring forms an additional hydrogen bond with S181. nih.gov
Hydrophobic Interactions: The thiadiazole and its attached phenyl ring are surrounded by hydrophobic amino acids, including F168, F182, I186, and L246, creating a stable binding environment. The methoxy group on the phenyl ring also engages in hydrophobic interactions with I186 and W243. nih.gov
Similarly, molecular docking of hydrazono mdpi.comnih.govnih.govthiadiazole derivatives into the VEGFR-2 protein, a target in cancer therapy, revealed binding energies higher than the reference drug doxorubicin. acs.org The interactions involved hydrogen bonds with the amino acid GLU883 and hydrophobic interactions with HIS1024 and PHE1045, supporting their observed antitumor efficacy. acs.org
| Receptor/Protein Target | Derivative Example | Binding Affinity | Key Ligand-Protein Interactions | Source(s) |
| Human Adenosine A₃ Receptor | N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide | Ki = 0.79 nM | H-Bonds: CO with Q167; Thiadiazole N with S181. Hydrophobic: Phenyl ring with F168, F182, I186, L246. | nih.gov |
| VEGFR-2 | Hydrazono mdpi.comnih.govnih.govthiadiazole | Binding Energy = -7.86 kcal/mol | H-Bonds: H-donor with GLU883; H-acceptor with GLY1046. Hydrophobic: with HIS1024, PHE1045. | acs.org |
Role of Lipophilicity and Hydrogen Bonding in Biological Activity
The physicochemical properties of a molecule, particularly its lipophilicity and capacity for hydrogen bonding, are fundamental to its pharmacokinetic and pharmacodynamic behavior.
Lipophilicity: This property, often quantified as the partition coefficient (log P), governs a molecule's ability to cross biological membranes to reach its target. The sulfur atom in the thiadiazole ring is known to impart lipo-solubility, leading to derivatives with higher lipophilicity. nih.gov
A study on 1,3,4-thiadiazole sulfonamides found that replacing a phenyl ring with a more lipophilic naphthalen-2-yl group improved enzyme inhibitory activity, likely due to enhanced lipophilic contact with the target. acs.org
However, there is often an optimal range for lipophilicity. For a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, antimicrobial activity against both Gram-positive and Gram-negative bacteria was highest at a specific lipophilicity value; above this value, the activity decreased. mdpi.com This suggests that while a certain degree of lipophilicity is needed for membrane transport, excessive lipophilicity can hinder solubility or lead to non-specific binding.
In contrast, other studies have found that antibacterial activity was not directly dependent on lipophilicity. mdpi.com
Hydrogen Bonding: As a key component of the thiadiazole pharmacophore, the ability to form hydrogen bonds is crucial for specific, high-affinity binding to target proteins. nih.gov
As detailed in section 5.2.2, the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, an interaction observed in the binding of antagonists to the adenosine A₃ receptor. nih.gov
In FabX inhibitors, the 1,3,4-thiadiazole sulfonamide scaffold and an amide group are retained in molecular design strategies specifically for their critical roles in forming essential hydrogen-bonding networks within the enzyme's active site. acs.org The ability of nitrogen in heterocyclic compounds to form hydrogen bonds is a well-established factor in enhancing pharmacological features. researchgate.net
Advanced Analytical and Computational Methodologies in Thiadiazole Research
Comprehensive Spectroscopic Characterization for Structural Elucidation
The unambiguous determination of the molecular structure of newly synthesized compounds like (4-Methyl-1,2,3-thiadiazol-5-yl)methanol is fundamental. Spectroscopic methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework. In a study of N-(4-Methyl ymerdigital.comnih.govnih.govthiadiazol-5-yl)-N'-phenylurea, a compound containing the same core structure, characteristic signals were observed. researchgate.net The ¹H NMR spectrum showed a singlet for the methyl (CH₃) group protons at approximately 2.59 ppm. researchgate.net The ¹³C NMR spectrum revealed a corresponding signal for the methyl carbon at around 11.7 ppm, with the carbons of the thiadiazole ring resonating at approximately 142.2 and 146.9 ppm. researchgate.net Similar characteristic shifts would be expected for this compound, with additional signals corresponding to the methanol (B129727) group (-CH₂OH).
Mass Spectrometry (MS) : This technique provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. The exact mass of this compound is 130.02000 Da. chemsrc.com High-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula with high accuracy.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For thiadiazole derivatives, characteristic absorption bands can be observed for C=N, C-S, and N-N stretching vibrations within the heterocyclic ring. sid.ir For this compound, a broad absorption band corresponding to the O-H stretch of the alcohol group would also be a key identifying feature.
| Technique | Observed Feature | Typical Data for 4-Methyl-1,2,3-thiadiazole (B96444) Core* |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) of CH₃ protons | ~2.6 ppm (singlet) |
| ¹³C NMR | Chemical Shift (δ) of CH₃ carbon | ~11.7 ppm |
| ¹³C NMR | Chemical Shift (δ) of Thiadiazole Ring Carbons | ~142-147 ppm |
| Mass Spectrometry | Molecular Weight | 130.17 g/mol |
| IR Spectroscopy | Functional Group Vibrations | C=N, C-S, O-H stretching |
Data based on closely related derivatives and theoretical values. researchgate.netchemsrc.com
Chromatographic Separation and Purity Assessment Techniques
Ensuring the purity of a compound is critical for accurate biological and chemical evaluation. Chromatographic techniques are the standard for separating and purifying compounds and assessing their purity.
Thin-Layer Chromatography (TLC) : TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of a product's purity. The purity of synthesized thiadiazole derivatives is often monitored by TLC on silica (B1680970) gel plates. researchgate.net
High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive technique used for the final purity assessment of compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, HPLC is employed to determine lipophilicity, a key parameter influencing a drug's pharmacokinetic properties. mdpi.com
Theoretical Chemistry and Computational Modeling
Computational methods have become indispensable in modern drug discovery, allowing researchers to model molecular behavior, predict activity, and rationalize structure-activity relationships before engaging in costly and time-consuming synthesis.
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uowasit.edu.iq This is frequently used to predict the binding mode of a potential drug (ligand) to a biological target, such as a protein or enzyme. For instance, various 1,3,4-thiadiazole (B1197879) derivatives have been docked into the active sites of enzymes like VEGFR-2 and ADP-sugar pyrophosphatase to investigate their potential as anticancer agents. uowasit.edu.iqacs.org These studies provide insights into key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand's affinity. acs.orgnih.gov
Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules over time. researchgate.net Following docking, MD simulations can assess the stability of the predicted ligand-protein complex, providing a more dynamic and realistic view of the binding interactions. nih.govtandfonline.com
| Thiadiazole Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residue |
|---|---|---|---|
| 5f (Hydrazono ymerdigital.comnih.govnih.govthiadiazole) | VEGFR-2 | -8.47 | GLU883 |
| L₃ (1,3,4-thiadiazole) | NUDT5 Gene | -8.9 | Multiple H-bonds |
| Compound 7 (1,3,4-thiadiazole) | SARS-CoV-2 Mpro | -11.4 | Not specified |
Data from studies on various thiadiazole derivatives. uowasit.edu.iqacs.orgnih.gov
QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity. ymerdigital.com By analyzing a series of related compounds, QSAR studies can identify the key molecular features (descriptors) that govern their potency. Descriptors can include physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), and topological indices. researchgate.net Numerous QSAR studies have been performed on thiadiazole derivatives to develop models that can predict their activity as anticancer, antimicrobial, or enzyme inhibitory agents. nih.govnih.gov These models are valuable for prioritizing which new derivatives to synthesize and test. ymerdigital.com
Electronic structure calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. rdd.edu.iq These methods can calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. rdd.edu.iq DFT calculations have been widely applied to thiadiazole derivatives to understand their geometric structures, reactivity, and spectroscopic properties, with theoretical results often showing good correlation with experimental data. rsc.orgdergipark.org.tr
In Vitro and In Vivo Pharmacological Screening Protocols
The biological activity of new compounds is determined through a cascade of screening protocols.
In Vitro Screening : These are laboratory-based assays performed outside of a living organism, typically in test tubes or on cell cultures. For potential anticancer agents, a common in vitro screen is the MTT assay, which measures the metabolic activity of cancer cell lines (like MCF-7 or A549) after exposure to the compound to determine its cytotoxicity. tandfonline.comresearchgate.net For antimicrobial screening, the activity of thiadiazole derivatives is tested against various strains of bacteria and fungi to determine the Minimum Inhibitory Concentration (MIC). nih.govnih.gov Enzyme inhibition assays are also common, where the ability of a compound to inhibit a specific enzyme target is measured directly. rsc.org
Concluding Perspectives and Future Research Trajectories for 4 Methyl 1,2,3 Thiadiazol 5 Yl Methanol
Strategic Directions for Rational Drug Design and Agrochemical Development
The future development of novel therapeutic agents and agrochemicals derived from (4-Methyl-1,2,3-thiadiazol-5-yl)methanol will heavily rely on rational design strategies. The core structure presents distinct opportunities for modification to optimize biological activity, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A systematic approach to understanding the SAR is paramount. The hydroxyl group of this compound is a primary site for derivatization. Future research should focus on creating libraries of esters, ethers, carbamates, and other functional groups at this position. By correlating these structural changes with biological activity, a comprehensive SAR profile can be established. For instance, the design of novel strobilurin-type fungicides, which have shown enhanced efficacy with the inclusion of a 1,2,3-thiadiazole (B1210528) moiety, could be a fruitful direction. nih.govresearchgate.net
Bioisosteric Replacement and Scaffold Hopping: The 1,2,3-thiadiazole ring itself can be considered a bioisostere of other five-membered heterocycles. Computational and medicinal chemists can explore replacing this core with other rings like oxadiazoles, triazoles, or thiazoles to modulate activity and physicochemical properties. mdpi.comuran.ua This approach, combined with derivatization of the methanol (B129727) side chain, could lead to the discovery of compounds with entirely new biological targets.
Target-Based Design: As the mechanisms of action for various thiadiazole derivatives become clearer, target-based design will become more feasible. For example, derivatives of 4,5-diaryl-1,2,3-thiadiazoles have been identified as inhibitors of Hsp90, a chaperone protein crucial for tumor cell development. mdpi.com Future work could involve docking studies of this compound derivatives into the active sites of known enzymes or receptors implicated in diseases or pest biology to guide the synthesis of more potent and selective inhibitors.
Unexplored Therapeutic and Agrochemical Frontiers
While the 1,2,3-thiadiazole scaffold is known for certain biological activities, numerous therapeutic and agrochemical avenues remain largely unexplored for derivatives of this compound.
Therapeutic Applications: The broad spectrum of activity associated with thiadiazoles suggests potential in new therapeutic areas. wisdomlib.orgnih.gov Research has highlighted the antiviral (including anti-HIV and anti-HBV), anticancer, and antimicrobial activities of various 1,2,3-thiadiazole derivatives. mdpi.com Future screening of libraries derived from this compound should extend to less common targets, such as parasitic diseases (e.g., leishmaniasis, malaria), neurodegenerative disorders, and metabolic diseases. The structural versatility of the scaffold makes it a compelling starting point for discovering agents against these challenging conditions. researchgate.net
Agrochemical Applications: In agriculture, research has predominantly focused on the fungicidal properties of thiadiazoles. nih.govnih.gov However, the scaffold holds potential for other applications. For instance, certain thiadiazolyl-urea derivatives, structurally related to the compound of interest, have demonstrated significant cytokinin and anti-senescence activity, which can enhance crop stress tolerance and yield. frontiersin.orgresearchgate.net This suggests that derivatives of this compound could be developed as novel plant growth regulators. Furthermore, its potential as a herbicide or nematicide remains an open and promising field of investigation.
| Potential Application Area | Known Activity of Related Thiadiazoles | Future Research Direction for this compound Derivatives |
| Anticancer | Inhibition of Hsp90 chaperone protein. mdpi.com | Design of selective kinase inhibitors or DNA replication interferons. nih.gov |
| Antiviral | Activity against HIV-1, HBV, and Tobacco Mosaic Virus (TMV). mdpi.com | Screening against emerging viral threats and exploring mechanisms of action. |
| Antifungal | Broad-spectrum activity against various plant pathogenic fungi. nih.govnih.gov | Development of next-generation fungicides with novel modes of action to combat resistance. |
| Plant Growth Regulation | Anti-senescence and cytokinin-like activity. frontiersin.orgresearchgate.net | Investigation as agents to improve crop resilience to drought and heat stress. |
| Insecticidal | Aphicidal activity against Myzus persicae. mdpi.com | Exploration as novel insecticides with potential for new binding sites in insect nervous systems. |
Integration of Novel Synthetic Methodologies with Biological Screening
The efficient exploration of the chemical space around this compound requires the integration of modern synthetic methods with high-throughput biological screening.
Advanced Synthesis Techniques: The synthesis of this compound can be achieved via the reduction of the corresponding 5-carboxylate ester. mdpi.com To generate diverse libraries for screening, advanced methodologies such as microwave-assisted synthesis, multicomponent reactions, and flow chemistry should be employed. nih.gov These techniques can accelerate the synthesis of a wide range of derivatives from the parent alcohol, reducing reaction times and improving yields.
Combinatorial Chemistry and High-Throughput Screening (HTS): The this compound scaffold is well-suited for combinatorial chemistry approaches. By reacting the hydroxyl group with a diverse set of building blocks (e.g., carboxylic acids, isocyanates, alkyl halides), large libraries of compounds can be rapidly generated. These libraries can then be subjected to HTS against a wide panel of biological targets, including enzymes, receptors, and whole organisms (e.g., bacteria, fungi, cancer cell lines), to quickly identify hit compounds for further optimization.
| Synthetic Method | Starting Material | Potential Derivatives | Advantage |
| Esterification | This compound + Carboxylic Acids | Esters | Wide availability of carboxylic acids allows for diverse functionalization. |
| Williamson Ether Synthesis | This compound + Alkyl Halides | Ethers | Introduces varied alkyl and aryl side chains. |
| Ugi-4CR mdpi.com | 5-carbaldehyde (from oxidation of the methanol) | Complex amides/tetrazoles | Rapidly builds molecular complexity in a single step. |
| Click Chemistry | Azide or alkyne derivatives of the methanol | Triazole-linked conjugates | High efficiency and biocompatibility for linking to other molecules. |
Interdisciplinary Collaborations and Translational Research Opportunities
Maximizing the potential of this compound requires a concerted effort across multiple scientific disciplines. Bridging the gap between fundamental research and practical application is a key challenge that can be addressed through strategic collaborations.
Academia-Industry Partnerships: Collaborations between academic researchers specializing in heterocyclic synthesis and medicinal or agricultural chemistry, and industrial partners with expertise in large-scale synthesis, formulation, and market development, are crucial. Such partnerships can provide the resources and expertise needed to move promising compounds through the development pipeline.
Computational and Experimental Synergy: A strong collaboration between computational chemists and synthetic/medicinal chemists is essential for efficient drug and agrochemical discovery. Computational modeling can predict the binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual derivatives, helping to prioritize the most promising candidates for synthesis and experimental testing. This synergy saves time and resources by focusing efforts on compounds with the highest probability of success.
Translational Research Focus: The ultimate goal is to translate laboratory discoveries into tangible benefits for human health and agriculture. This requires a translational mindset from the outset, considering factors such as synthetic scalability, cost of goods, formulation challenges, and regulatory pathways. Establishing interdisciplinary teams that include chemists, biologists, pharmacologists, toxicologists, and agronomists will facilitate a holistic approach to development, increasing the likelihood of bringing a novel thiadiazole-based product to market. The broad biological activities of thiadiazoles make them excellent candidates for such translational efforts, with potential applications in both medicine and crop protection. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as methyl hydrazinecarboxylate and ethyl acetoacetate, followed by chlorination with thionyl chloride to form intermediates like 5-chloromethyl-4-methyl-1,2,3-thiadiazole . Subsequent nucleophilic substitution reactions with alcohols or amines yield the target compound. Key parameters include refluxing in anhydrous ethanol, controlled temperature (e.g., 60–80°C), and pH adjustments to maximize purity and yield. Solvent choice (e.g., methanol, ethanol) and catalyst selection (e.g., iodine for reduction steps) are critical .
Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the thiadiazole ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like -OH or C-S bonds. Mass spectrometry (MS) determines molecular weight and fragmentation patterns. Elemental analysis validates purity. For derivatives, X-ray crystallography (via SHELXL) resolves three-dimensional conformations .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Safety Data Sheets (SDS) indicate that derivatives may exhibit irritant properties (Xi hazard symbol). Handling requires gloves, goggles, and fume hoods. Storage should be in amber glass bottles under inert conditions to prevent degradation. Waste disposal must follow protocols for sulfur-containing heterocycles .
Advanced Research Questions
Q. How can computational tools like SHELXL and WinGX enhance structural analysis of derivatives?
- Methodological Answer : X-ray diffraction data can be processed using SHELXL for small-molecule refinement, enabling precise determination of bond lengths, angles, and anisotropic displacement parameters. WinGX integrates visualization tools (e.g., ORTEP) for modeling molecular geometry and crystal packing. For macromolecular interactions, high-resolution data or twinned crystals may require iterative refinement cycles .
Q. What strategies address contradictions in biological activity data for thiadiazole derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer efficacy often arise from variations in assay conditions (e.g., pH, cell line specificity). To resolve these:
- Standardize in vitro models (e.g., MIC assays against Staphylococcus aureus or MCF-7 cancer cells).
- Use dose-response curves to compare IC₅₀ values.
- Validate mechanisms (e.g., enzyme inhibition via molecular docking or SPR binding assays) .
Q. How can microwave-assisted synthesis improve the efficiency of multi-step reactions involving this compound?
- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. For example, coupling This compound with triazole or oxadiazole precursors under microwave conditions (100–150°C, 300 W) accelerates cyclization. Solvent-free protocols further minimize side reactions .
Q. What role does this compound play in designing herbicidal agents, and how is activity quantified?
- Methodological Answer : Derivatives like 1,2,3-thiadiazole-substituted 2-cyanoacrylates inhibit photosynthetic electron transport in plants. Herbicidal activity is assessed via:
- In vivo assays on model weeds (e.g., Arabidopsis thaliana).
- Chlorophyll fluorescence measurements to quantify PSII inhibition.
- Structural analogs (e.g., cyanoacrylates with fluorophenyl groups) are screened for reduced phytotoxicity .
Q. How are metal complexes derived from this compound synthesized, and what are their applications?
- Methodological Answer : Ligands such as (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide are reacted with metal nitrates (e.g., Cu²⁺, Co²⁺) in methanol under reflux. Complexes are characterized via UV-Vis, ESR, and magnetic susceptibility measurements. Applications include catalytic oxidation or antimicrobial activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
